N-(3-Methyloxan-4-yl)prop-2-enamide
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Overview
Description
N-(3-Methyloxan-4-yl)prop-2-enamide is an organic compound with a unique structure that includes an oxane ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyloxan-4-yl)prop-2-enamide typically involves the reaction of 3-methyloxan-4-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amides.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced amides or alcohols.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
N-(3-Methyloxan-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enamide group can form covalent bonds with nucleophilic sites on proteins or DNA, resulting in modulation of their function .
Comparison with Similar Compounds
- N-(2-Methyloxan-4-yl)prop-2-enamide
- 3-(Morpholin-4-yl)prop-2-enamide
Comparison: N-(3-Methyloxan-4-yl)prop-2-enamide is unique due to the position of the methyl group on the oxane ring, which can influence its reactivity and interaction with biological targets. Compared to N-(2-Methyloxan-4-yl)prop-2-enamide, the 3-methyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(3-methyloxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-8-4-5-12-6-7(8)2/h3,7-8H,1,4-6H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEDGDYPEYVHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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